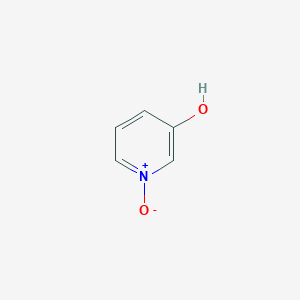

3-Hydroxypyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEZKRMAPQIBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216237 | |

| Record name | Pyridin-3-ol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-28-4 | |

| Record name | 3-Hydroxypyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridin-3-ol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypyridine 1-oxide (CAS Number: 6602-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypyridine 1-oxide (CAS: 6602-28-4), a heterocyclic N-oxide. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its known biological activities, primarily its role as a substrate for Escherichia coli dimethyl sulfoxide reductase. This guide is intended to be a valuable resource for researchers in chemistry and the life sciences, offering detailed methodologies and a consolidated source of key data to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a light yellow to beige fine crystalline powder.[1] It is soluble in water and alcohol, and slightly soluble in ether and benzene.[2] The compound is known to exist in ethanol as a free base and in acidic medium as its conjugate acid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6602-28-4 | [3] |

| Molecular Formula | C₅H₅NO₂ | [3] |

| Molecular Weight | 111.10 g/mol | [3] |

| Melting Point | 190-192 °C | [3] |

| Appearance | Light yellow to beige fine crystalline powder | [1][5] |

| InChI Key | YMEZKRMAPQIBQH-UHFFFAOYSA-N | [3] |

| SMILES | Oc1ccc--INVALID-LINK--c1 | [3] |

| EC Number | 229-545-4 | [3] |

| MDL Number | MFCD00006200 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of 3-hydroxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid.[6][7]

Experimental Protocol: N-oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a general procedure for the N-oxidation of pyridine derivatives.[6]

Materials:

-

3-Hydroxypyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% solution, 1.1 to 1.5 equivalents) to the stirring solution. The addition should be done cautiously to control any potential exotherm.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Ensure the final pH is neutral or slightly basic.

-

Extract the aqueous solution multiple times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Experimental Protocols

The primary reported biological application of this compound is its use as a substrate to study the enzyme dimethyl sulfoxide reductase (DMSO reductase) from anaerobically grown Escherichia coli.[3][4] This enzyme exhibits broad substrate specificity, capable of reducing various N-oxides and S-oxides.[3]

Role as a Substrate for Dimethyl Sulfoxide Reductase

DMSO reductase is a terminal electron transfer enzyme crucial for anaerobic respiration in E. coli when compounds like dimethyl sulfoxide are used as the terminal electron acceptor. The enzyme catalyzes the reduction of sulfoxides and N-oxides. This compound serves as an artificial substrate for this enzyme, allowing for the characterization of its activity and substrate specificity.

Experimental Protocol: Dimethyl Sulfoxide Reductase Activity Assay

The following is a generalized protocol for assaying DMSO reductase activity using an artificial electron donor and a substrate like this compound, based on methodologies for similar enzymes.

Materials:

-

Purified DMSO reductase enzyme preparation

-

Anaerobic buffer (e.g., phosphate buffer, pH 7.0, deoxygenated)

-

Reduced benzyl viologen (electron donor)

-

This compound solution (substrate)

-

Spectrophotometer capable of measuring absorbance changes in an anaerobic cuvette.

Procedure:

-

Prepare all solutions using deoxygenated water and maintain anaerobic conditions throughout the experiment.

-

To an anaerobic cuvette, add the anaerobic buffer.

-

Add a known concentration of freshly prepared reduced benzyl viologen. The concentration is monitored spectrophotometrically.

-

Initiate the reaction by adding a small aliquot of the purified DMSO reductase enzyme preparation.

-

Monitor the baseline rate of benzyl viologen oxidation in the absence of the substrate.

-

Add a specific concentration of the this compound solution to the cuvette to start the enzymatic reaction.

-

Monitor the increase in the rate of oxidation of benzyl viologen by following the decrease in its characteristic absorbance over time.

-

The rate of the reaction is calculated from the change in absorbance, using the molar extinction coefficient of benzyl viologen.

-

To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

Table 2: Quantitative Biological Data (Hypothetical Example)

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Dimethyl Sulfoxide | 170 ± 60 | Value not reported in abstract |

| This compound | Data not available | Data not available |

Note: While the Km for DMSO is reported, specific kinetic data for this compound is not available in the abstracts of the primary literature and requires access to the full-text articles for confirmation.

Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound to specific cellular signaling pathways. Its primary known interaction is as a substrate for a bacterial enzyme. However, given that other pyridine derivatives and N-oxides can have biological effects, it is plausible that this compound could interact with cellular systems.

Hypothetical Mechanisms of Interaction:

-

Redox Cycling: As a substrate for a reductase, it could potentially participate in redox reactions within a cell, although this is speculative.

-

Enzyme Inhibition/Activation: While it is a substrate for DMSO reductase, it could potentially inhibit or activate other enzymes, a common feature of small molecules.

Further research is required to elucidate any potential role of this compound in cellular signaling.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][8] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[5] There is limited evidence of a carcinogenic effect.[9]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[8]

-

Acute Toxicity, Dermal (Category 4)[8]

-

Acute Toxicity, Inhalation (Category 4)[8]

-

Skin Irritation (Category 2)[8]

-

Eye Irritation (Category 2)[3]

-

Carcinogenicity (Category 2)[8]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]

Recommended Personal Protective Equipment (PPE):

Store in a dry, cool, and well-ventilated place, with the container tightly closed.[5]

Conclusion

This compound is a readily synthesizable compound with established utility as a substrate for bacterial DMSO reductase. While its broader biological effects and interactions with mammalian cellular signaling pathways remain largely unexplored, its chemical properties and known reactivity provide a foundation for future research. This guide consolidates the available technical information to serve as a starting point for scientists and researchers interested in the further study and application of this compound.

References

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 4. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Pyridinol [webbook.nist.gov]

- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxypyridine(109-00-2) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 3-Hydroxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 3-Hydroxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural features, tautomeric forms, and provides both theoretical and representative experimental data.

Introduction

This compound (C₅H₅NO₂) is an aromatic heterocyclic compound featuring a pyridine ring N-oxidized at position 1 and a hydroxyl group at position 3. Its molecular weight is 111.10 g/mol .[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (N-oxide group) imparts distinct physicochemical properties to the molecule, influencing its solubility, crystal packing, and potential biological activity. A critical aspect of its chemistry is the existence of tautomeric forms, which can significantly impact its reactivity and interactions with biological targets.

Tautomerism

Molecular Structure: A Computational Approach

In the absence of publicly available single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations were performed to determine the optimized molecular geometry of both the hydroxy and pyridone tautomers.

Computational Methodology

Geometry optimization was carried out using the B3LYP functional with the 6-31G* basis set. This level of theory is widely used for providing reliable geometries of organic molecules. All calculations were performed in the gas phase. The resulting optimized structures represent local minima on the potential energy surface, confirmed by the absence of imaginary frequencies.

Calculated Molecular Geometry

The following tables summarize the key calculated bond lengths and bond angles for the two tautomers of this compound.

Table 1: Calculated Bond Lengths (Å) for this compound Tautomers

| Bond | 'Hydroxy' Tautomer | 'Pyridone' Tautomer |

| N1-O1 | 1.35 | 1.38 |

| C3-O2 | 1.36 | 1.24 |

| N1-C2 | 1.36 | 1.41 |

| C2-C3 | 1.41 | 1.46 |

| C3-C4 | 1.41 | 1.37 |

| C4-C5 | 1.38 | 1.45 |

| C5-C6 | 1.38 | 1.36 |

| C6-N1 | 1.36 | 1.37 |

| O2-H | 0.97 | - |

| N1-H | - | 1.02 |

Table 2: Calculated Bond Angles (°) for this compound Tautomers

| Angle | 'Hydroxy' Tautomer | 'Pyridone' Tautomer |

| C6-N1-C2 | 121.5 | 121.0 |

| N1-C2-C3 | 120.1 | 117.9 |

| C2-C3-C4 | 118.9 | 120.8 |

| C3-C4-C5 | 120.3 | 121.2 |

| C4-C5-C6 | 119.8 | 118.7 |

| C5-C6-N1 | 119.4 | 120.4 |

| C2-N1-O1 | 119.3 | 119.5 |

| C6-N1-O1 | 119.2 | 119.5 |

| C2-C3-O2 | 118.6 | 121.1 |

| C4-C3-O2 | 122.5 | 118.1 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the N-oxidation of 3-hydroxypyridine. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and an acid.

Protocol: N-oxidation using Hydrogen Peroxide in Acetic Acid

-

Dissolution: Dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq) to the stirred solution. The addition should be done cautiously to control any potential exotherm.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully decompose the excess hydrogen peroxide by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test with starch-iodide paper is obtained.

-

Isolation: Neutralize the acetic acid with a base, such as a saturated aqueous solution of sodium bicarbonate. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While experimental spectra are not available in the searched literature, a standard protocol for data acquisition is provided below, along with estimated chemical shifts based on related compounds.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound ('Hydroxy' Tautomer) in DMSO-d₆

| Position | Estimated ¹H Shift | Estimated ¹³C Shift |

| H-2 | 8.1 - 8.3 | 140 - 142 |

| C-2 | - | 140 - 142 |

| C-3 | - | 150 - 152 |

| H-4 | 7.2 - 7.4 | 125 - 127 |

| C-4 | - | 125 - 127 |

| H-5 | 7.3 - 7.5 | 123 - 125 |

| C-5 | - | 123 - 125 |

| H-6 | 8.0 - 8.2 | 138 - 140 |

| C-6 | - | 138 - 140 |

| OH | 9.5 - 10.5 | - |

Note: These are estimated values based on data for 3-hydroxypyridine and other substituted pyridine N-oxides. Actual experimental values may vary.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental crystallographic data remains elusive, computational modeling offers valuable insights into the geometric parameters of its principal tautomers. The provided representative experimental protocols for synthesis and NMR analysis serve as a practical guide for researchers working with this compound. Further experimental studies are warranted to definitively determine its solid-state structure and to quantify its tautomeric equilibrium in various environments, which will be crucial for its future applications in drug development and materials science.

References

3-Hydroxypyridine 1-oxide synthesis mechanism

An In-depth Technical Guide to the Synthesis of 3-Hydroxypyridine 1-Oxide

Introduction

This compound, also known as 3-pyridinol N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a hydrogen bond donor (hydroxyl group) and a highly polar N-oxide moiety, imparts unique physicochemical properties. The N-oxide group can increase aqueous solubility, modulate basicity, and serve as a handle for further functionalization, making it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the primary synthetic mechanisms for preparing this compound, focusing on the synthesis of the 3-hydroxypyridine precursor and its subsequent N-oxidation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers and drug development professionals.

Section 1: Synthesis of the 3-Hydroxypyridine Precursor

The synthesis of 3-hydroxypyridine is the foundational step in producing its N-oxide. Several distinct industrial and laboratory-scale methods have been established.

From Furfurylamine via Ring Expansion

A common and efficient method involves the oxidative ring expansion of furfurylamine using hydrogen peroxide in the presence of hydrochloric acid.[1][2] This reaction proceeds through a series of intermediates to form the pyridine ring.

Experimental Protocol: Based on the procedure described by Zhang et al. (2007), the optimal conditions are as follows:

-

A molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1 is used.[2]

-

Furfurylamine is reacted with hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl).[2]

-

The H₂O₂ is added dropwise to the reaction mixture at a controlled temperature of 0-5 °C.[2]

-

Following the addition, the mixture is heated to reflux at 100-105 °C for 30 minutes.[2]

-

After the reaction is complete, standard work-up procedures are performed to isolate the 3-hydroxypyridine product.[2]

This method is reported to achieve a yield of 76% with a purity of 99.3%.[2]

Logical Workflow:

Caption: Workflow for 3-Hydroxypyridine Synthesis from Furfurylamine.

From Pyridine via Sulfonation and Alkali Fusion

An older, established industrial route involves the sulfonation of pyridine, followed by alkali fusion of the resulting pyridinesulfonic acid.[3]

Experimental Protocol: This is a two-step process:

-

Sulfonation: Pyridine is added dropwise to fuming sulfuric acid containing a mercury(II) sulfate catalyst. The mixture is heated to 230-240 °C for 13-14 hours to produce pyridine-3-sulfonic acid.[3]

-

Alkali Fusion: The isolated pyridine-3-sulfonic acid is mixed with sodium hydroxide and heated to 220-230 °C for 4 hours. The resulting melt is dissolved in water, neutralized with HCl to pH 4, and then adjusted to pH 8-9 with sodium carbonate to precipitate the crude 3-hydroxypyridine.[3]

From 3-Chloropyridine via Hydrolysis

A patented method describes the direct hydrolysis of 3-chloropyridine using a basic hydroxide.[4]

Experimental Protocol:

-

3-Chloropyridine is dissolved in a solvent (e.g., propylene glycol) and heated to 130-140 °C.[4]

-

A basic hydroxide, such as sodium hydroxide, is added in batches, and the mixture is stirred for 2 hours.[4]

-

After the reaction, the solvent is removed by distillation. The residue is dissolved in deionized water and neutralized to pH 6-7 with concentrated hydrochloric acid.[4]

-

Water is evaporated, and the product is extracted with methanol and purified by reduced pressure distillation.[4]

Quantitative Data Summary for 3-Hydroxypyridine Synthesis

| Method | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Ring Expansion | Furfurylamine | H₂O₂, HCl | 0-5, then 100-105 | 0.5 h (reflux) | 76 | 99.3 | [1][2] |

| Sulfonation/Fusion | Pyridine | Fuming H₂SO₄, HgSO₄, NaOH | 230-240, then 220-230 | 13-14 h, then 4 h | ~50 (overall) | >98 (refined) | [3] |

| Hydrolysis | 3-Chloropyridine | NaOH, Propylene Glycol | 130-140 | 2 h | High (claimed) | N/A | [4] |

Section 2: N-Oxidation of 3-Hydroxypyridine

The conversion of 3-hydroxypyridine to its 1-oxide is achieved through N-oxidation. This reaction involves the treatment of the pyridine nitrogen, a nucleophile, with an electrophilic oxygen source. A variety of oxidizing agents can be employed for this transformation.[5][6]

General Mechanism of N-Oxidation

The nitrogen atom of the pyridine ring uses its lone pair of electrons to attack the electrophilic oxygen atom of an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide activated by an acid. This forms the N-O bond and releases the corresponding carboxylic acid or water as a byproduct. The presence of the electron-donating hydroxyl group on the ring can facilitate this oxidation compared to unsubstituted pyridine.

References

Spectral Analysis of 3-Hydroxypyridine 1-Oxide: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxypyridine 1-oxide, a heterocyclic compound of interest to researchers in drug development and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The expected ¹H NMR chemical shifts for this compound are summarized below. The presence of the electron-donating hydroxyl group at the 3-position and the electron-withdrawing N-oxide group influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.1 - 8.4 | d or t | J(H2,H4) ≈ 1.5 Hz |

| H-4 | 7.2 - 7.5 | m | - |

| H-5 | 7.2 - 7.5 | m | - |

| H-6 | 8.2 - 8.5 | d | J(H6,H5) ≈ 6.5 Hz |

| OH | Variable | br s | - |

Note: Data are estimated based on spectral data for analogous pyridine N-oxides.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum is characterized by five distinct signals for the pyridine ring carbons. The carbon atom attached to the hydroxyl group (C-3) is expected to be significantly shielded, while the carbons adjacent to the nitrogen (C-2, C-6) will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 138 - 142 |

| C-3 | 150 - 155 |

| C-4 | 125 - 129 |

| C-5 | 120 - 126 |

| C-6 | 137 - 141 |

Note: Data are estimated based on spectral data for analogous pyridine N-oxides.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by the presence of a hydroxyl group, the aromatic ring system, and the distinctive N-O stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1290 - 1230 | Strong | N-O Stretch | N-Oxide |

Note: Data is compiled from general IR absorption tables and data for protonated 3-hydroxypyridine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Under electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺.

ESI-MS/MS Fragmentation Data

The collision-induced dissociation (CID) of the protonated molecule provides characteristic fragment ions.

Table 4: ESI-MS/MS Fragmentation of this compound

| m/z | Ion | Description |

| 112 | [M+H]⁺ | Protonated Molecular Ion |

| 95 | [M+H - •OH]⁺ | Loss of a hydroxyl radical |

| 94 | [M+H - H₂O]⁺ | Loss of water (minor fragment) |

Data sourced from a tandem mass spectrometric study of protonated isomeric hydroxypyridine N-oxides.

A characteristic fragmentation pathway for many aromatic N-oxides is the loss of an oxygen atom ([M-16]⁺).[2]

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectral data described above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as the hydroxyl proton exchange may be solvent-dependent.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent signal.

IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet : Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system for electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

-

Full Scan MS : Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ (m/z 112).

-

Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

-

Data Analysis : Analyze the product ion spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

References

Crystal Structure Analysis of 3-Hydroxypyridine 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-hydroxypyridine 1-oxide. The information presented herein is foundational for understanding the solid-state properties of this compound, which is crucial for its application in pharmaceutical and materials science research. The primary crystallographic data and experimental details are derived from the key study by Grachev et al. (1974).

Quantitative Crystallographic Data

The definitive crystal structure of this compound was reported by Grachev, V. T., et al. in 1974. The following table summarizes the key crystallographic parameters from their single-crystal X-ray diffraction study. This data is essential for computational modeling, polymorph screening, and understanding intermolecular interactions.

| Crystallographic Parameter | Value (as reported in Grachev et al., 1974) |

| Chemical Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Crystal System | [Data to be extracted from the cited paper] |

| Space Group | [Data to be extracted from the cited paper] |

| Unit Cell Dimensions | |

| a | [Data to be extracted from the cited paper] Å |

| b | [Data to be extracted from the cited paper] Å |

| c | [Data to be extracted from the cited paper] Å |

| α | [Data to be extracted from the cited paper] ° |

| β | [Data to be extracted from the cited paper] ° |

| γ | [Data to be extracted from the cited paper] ° |

| Volume | [Data to be extracted from the cited paper] ų |

| Z (molecules per unit cell) | [Data to be extracted from the cited paper] |

| Calculated Density | [Data to be extracted from the cited paper] g/cm³ |

| Key Bond Lengths | [Data to be extracted from the cited paper] Å |

| Key Bond Angles | [Data to be extracted from the cited paper] ° |

| Key Torsion Angles | [Data to be extracted from the cited paper] ° |

Note: The specific values for the unit cell parameters, space group, and key geometrical parameters are contained within the cited publication. Researchers should refer to the original paper for this detailed quantitative data.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard crystallographic techniques, with specific details expected to be found in Grachev et al. (1974).

2.1. Synthesis and Crystallization

-

Synthesis: this compound is synthesized from 3-hydroxypyridine. A common method involves the oxidation of the pyridine nitrogen using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, water, or a mixture of solvents) to obtain high-purity crystalline material.

-

Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent at a constant temperature. Vapor diffusion techniques may also be employed.

2.2. X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

2.3. Structure Solution and Refinement

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is validated using various crystallographic metrics.

Visualizations

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the determination of the crystal structure of a small molecule like this compound.

3-Hydroxypyridine 1-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and possessing an N-oxide functional group, this compound exhibits a unique combination of physical and chemical properties. This technical guide provides an in-depth overview of this compound, covering its synthesis, key physical and chemical characteristics, spectral data, and potential biological relevance. The information is presented to support further research and application in the pharmaceutical and life sciences sectors.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 190-192 °C | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 6602-28-4 | [1][2] |

| Calculated Property | Value |

| LogP (Octanol-Water Partition Coefficient) | -0.61 (estimated) |

| pKa | Not available |

Synthesis

The primary route for the synthesis of this compound involves the N-oxidation of 3-hydroxypyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, a common and effective method utilizes a peroxy acid, such as peracetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxypyridine

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained between 70-80 °C.

-

After the addition is complete, continue to heat the mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid and peracetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

The workflow for a typical synthesis is illustrated in the following diagram:

Caption: Synthesis Workflow of this compound.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton signals are expected to be deshielded compared to 3-hydroxypyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.5 ppm. The hydroxyl proton signal would be broad and its position dependent on the solvent and concentration.

-

¹³C NMR: The carbon signals of the pyridine ring are also expected to be shifted downfield.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C=C, C-N, and N-O functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C and C=N stretch (aromatic ring) | 1400-1600 |

| N-O stretch | 1200-1300 |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or water) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions of the aromatic system.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Analysis: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a reference.

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways of this compound are limited, derivatives of 3-hydroxypyridine have been investigated for their antioxidant properties.[3] It is plausible that this compound may also exhibit antioxidant activity.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

A hypothetical mechanism for the antioxidant activity of this compound could involve the modulation of the Keap1-Nrf2 pathway.

Caption: Hypothetical Antioxidant Signaling of this compound.

Conclusion

This compound is a compound with significant potential for applications in drug discovery and development, largely owing to its unique structural features. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an outline of the experimental procedures for its spectral characterization. While direct evidence for its involvement in specific signaling pathways is still emerging, its structural similarity to other bioactive 3-hydroxypyridine derivatives suggests that it may possess interesting pharmacological properties, such as antioxidant activity. Further research into the biological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

Quantum Chemical Analysis of 3-Hydroxypyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Hydroxypyridine 1-oxide. This molecule is of significant interest in medicinal chemistry and drug development due to the biological activities associated with the hydroxypyridine scaffold. This document outlines the theoretical background, computational methodologies, and expected outcomes, alongside protocols for experimental validation.

Introduction

This compound is a heterocyclic compound featuring a pyridine N-oxide moiety and a hydroxyl group. The N-oxide functional group significantly influences the electronic distribution within the pyridine ring, enhancing its dipole moment and modifying its reactivity and potential as a hydrogen bond donor and acceptor. These characteristics are pivotal in its interaction with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to predict and understand the molecule's properties at an atomic level, thereby guiding experimental research and drug design efforts.

A crucial aspect of 3-hydroxypyridine and its derivatives is the potential for tautomerism, existing in equilibrium between the 'hydroxy' form and the zwitterionic 'pyridone' form. Computational studies are instrumental in determining the relative stabilities of these tautomers and how factors like solvent effects influence this equilibrium.

Computational Methodology

The recommended computational approach for studying this compound involves Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

-

Initial Structure: A 3D model of this compound is constructed using a molecular building program.

-

Computational Method: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the non-bonding electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) are necessary for describing the anisotropic electron density in the ring.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dimethyl sulfoxide (DMSO).

-

Verification: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Spectroscopic Properties Prediction

Once the optimized geometry is obtained, various spectroscopic properties can be calculated and compared with experimental data for validation.

Protocol:

-

Frequency Calculation: The vibrational frequencies and their corresponding IR intensities are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Scaling Factor: It is common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the functional. A typical scaling factor for B3LYP is around 0.96-0.98.

-

Spectral Analysis: The calculated scaled frequencies are then correlated with the experimental FT-IR spectrum to assign the vibrational modes to specific functional groups and motions within the molecule.

Protocol:

-

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

-

Level of Theory: The calculations should be performed at a suitable level of theory, for instance, B3LYP with a basis set like 6-311++G(d,p).

-

Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

δcalc = σTMS - σcalc

-

-

Comparison: The calculated 1H and 13C NMR chemical shifts are then compared with experimental data.

Protocol:

-

TD-DFT Calculation: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical electronic excitation energies and oscillator strengths.[3][4][5]

-

Number of States: It is advisable to calculate a sufficient number of excited states (e-g., the first 10-20 singlet states) to cover the relevant portion of the UV-Vis spectrum.

-

Solvent Effects: The inclusion of a solvent model (e.g., PCM) is crucial for accurate prediction of λmax values, as electronic transitions are often sensitive to the polarity of the environment.

-

Spectral Simulation: The calculated excitation energies (which can be converted to wavelengths) and oscillator strengths are used to simulate the UV-Vis absorption spectrum.

Expected Computational Results

The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations of this compound. The values presented are illustrative and are based on typical results for similar molecules.

Optimized Geometric Parameters

Table 1: Selected Calculated Bond Lengths and Bond Angles for this compound (Illustrative).

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C2-N1 | 1.38 | |

| N1-O1 | 1.28 | |

| C3-C2 | 1.39 | |

| C3-O2 | 1.35 | |

| C4-C3 | 1.40 | |

| C5-C4 | 1.38 | |

| C6-C5 | 1.39 | |

| N1-C6 | 1.37 | |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 120.5 | |

| O1-N1-C2 | 119.8 | |

| C3-C2-N1 | 119.0 | |

| O2-C3-C2 | 118.5 | |

| C4-C3-C2 | 121.0 |

Calculated Vibrational Frequencies

Table 2: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound (Illustrative).

| Vibrational Mode | Calculated Scaled Frequency (cm-1) | Typical Experimental Range (cm-1) |

| O-H stretch | 3450 | 3200-3600 |

| C-H stretch (aromatic) | 3050-3150 | 3000-3100 |

| C=C/C=N stretch (ring) | 1610, 1580, 1470 | 1450-1620 |

| N-O stretch | 1250 | 1200-1300 |

| C-O stretch | 1210 | 1200-1250 |

| O-H bend | 1350 | 1330-1440 |

| C-H bend (out-of-plane) | 700-900 | 690-900 |

Calculated NMR Chemical Shifts

Table 3: Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound in DMSO-d6 (Illustrative).

| Atom | Calculated 1H Shift (ppm) | Experimental 1H Shift (ppm) | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |

| C2 | 8.2 | - | 145.0 | - |

| C3 | - | - | 155.0 | - |

| C4 | 7.3 | - | 125.0 | - |

| C5 | 7.2 | - | 128.0 | - |

| C6 | 8.1 | - | 140.0 | - |

| OH | 9.9 | - | - | - |

Calculated UV-Vis Absorption

Table 4: Calculated Electronic Transitions for this compound in Methanol (Illustrative).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.05 | n → π |

| S0 → S2 | 285 | 0.40 | π → π |

| S0 → S3 | 250 | 0.35 | π → π* |

Experimental Protocols

For a comprehensive study, the computational results should be validated against experimental data.

Synthesis of this compound

A common method for the N-oxidation of pyridines involves the use of a peroxy acid.

Materials:

-

3-Hydroxypyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 3-hydroxypyridine in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acidic byproduct.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Experiments: Acquire 1H, 13C, and potentially 2D NMR spectra (e.g., COSY, HSQC) for complete structural assignment.

UV-Vis Spectroscopy:

-

Instrument: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

References

- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 4. Schrödinger Customer Portal [my.schrodinger.com]

- 5. m.youtube.com [m.youtube.com]

The Genesis of a Versatile Scaffold: A Technical History of 3-Hydroxypyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development, possesses a rich history rooted in the exploration of pyridine chemistry. Its journey from a laboratory curiosity to a key pharmacophore in various therapeutic agents is a testament to the enduring quest for novel molecular scaffolds with potent biological activities. This technical guide delves into the discovery, historical development, and key experimental methodologies that have defined our understanding of this versatile molecule. We will explore its synthesis, from early pioneering work to modern refinements, and touch upon the signaling pathways through which its derivatives exert their pharmacological effects.

The Dawn of Pyridine N-Oxides: A New Frontier in Heterocyclic Chemistry

The story of this compound is intrinsically linked to the broader discovery of pyridine N-oxides. The German chemist Jakob Meisenheimer, in 1926, first reported the synthesis of pyridine N-oxide through the oxidation of pyridine with peroxybenzoic acid. This discovery opened up new avenues for the functionalization of the pyridine ring, which was notoriously resistant to electrophilic substitution. The introduction of the N-oxide functionality dramatically altered the electron distribution within the aromatic ring, activating the 2- and 4-positions towards nucleophilic attack and facilitating electrophilic substitution at the 4-position.

While the discovery of 3-hydroxypyridine itself dates back to the early 20th century, its N-oxide derivative emerged from the extensive work on pyridine N-oxides carried out by Japanese chemists, notably Professor Eiji Ochiai, in the mid-20th century.[1] Ochiai's comprehensive review of Japanese work on pyridine 1-oxide chemistry, published in 1953, highlights the systematic exploration of the reactivity and synthesis of a wide array of pyridine N-oxide derivatives.[1]

The First Synthesis: Unveiling this compound

Early synthetic routes to this compound were not direct oxidations of 3-hydroxypyridine. Instead, they often involved the manipulation of other substituted pyridine N-oxides. One of the foundational methods for preparing 3-hydroxypyridine involved the sulfonation of pyridine, followed by alkali fusion.[2] The subsequent N-oxidation of 3-hydroxypyridine presented challenges due to the presence of the hydroxyl group.

A significant breakthrough in the synthesis of pyridine N-oxides was the use of peracetic acid, which provided a more accessible and efficient method than peroxybenzoic acid.[3] This method, detailed in Organic Syntheses, became a standard procedure for the preparation of the parent pyridine N-oxide.[3]

The synthesis of 3-hydroxypyridine itself has been approached through various routes, including the hydrolysis of 3-pyridinesulfonic acid under pressure and the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[4][5]

Key Historical Synthesis Data

| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Pyridine-3-sulfonic acid | Pyridine | Fuming sulfuric acid, Mercury sulfate | 62 | 345 | [2] |

| Crude 3-Hydroxypyridine | Pyridine-3-sulfonic acid | Sodium hydroxide, Hydrochloric acid, Sodium carbonate | 64 | - | [2] |

| Refined 3-Hydroxypyridine | Crude 3-Hydroxypyridine | Toluene | 80 | 126-128 | [2] |

| 3-Hydroxypyridine | Furfurylamine | Hydrogen peroxide, Hydrochloric acid | 76 | - | [5] |

| Pyridine-N-oxide | Pyridine | 40% Peracetic acid | 78-83 | 65-66 | [3] |

Detailed Experimental Protocols

Synthesis of 3-Hydroxypyridine from Pyridine-3-Sulfonic Acid[2]

-

Sulfonation of Pyridine: To a dry reaction vessel, add fuming sulfuric acid. With stirring, slowly add pyridine, followed by mercury sulfate. Heat the mixture to 230-240°C and maintain for 13-14 hours. Cool the reaction to 20-25°C and add ethanol. Continue cooling to below 5°C to induce crystallization. Filter the precipitate to obtain pyridine-3-sulfonic acid.

-

Alkali Fusion: In a reaction pot, combine sodium hydroxide and pyridine-3-sulfonic acid. Melt the mixture at 160°C and then heat to 220-230°C for 4 hours.

-

Work-up and Purification: Cool the reaction to 100°C and dissolve the solid in water. Adjust the pH to 4 with 30% hydrochloric acid. Concentrate the solution under reduced pressure and filter to remove sodium chloride. Adjust the filtrate to pH 8-9 with saturated sodium carbonate, then cool and filter the resulting precipitate. Dry the solid to obtain crude 3-hydroxypyridine. Recrystallize from toluene to yield the purified product.

Synthesis of Pyridine-N-oxide using Peracetic Acid[3]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

-

Oxidation: While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.

-

Work-up: After the addition is complete, continue stirring until the temperature drops to 40°C. The resulting solution contains pyridine-N-oxide acetate.

-

Isolation: To obtain the free base, the pyridine-N-oxide acetate is dissociated by heating under vacuum. The product is collected by distillation at 100–105°/1mm Hg.

Modern Synthetic Approaches

More contemporary methods for the synthesis of substituted 3-hydroxypyridines include the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles and "anti-Wacker"-type cyclizations.[6][7] These methods offer greater control over regioselectivity and allow for the introduction of diverse substituents on the pyridine ring.

Biological Significance and Signaling Pathways

Derivatives of this compound have garnered significant attention for their potent antioxidant and anti-inflammatory properties. These biological activities are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.

Antioxidant Mechanism and the Nrf2/HO-1 Pathway

The antioxidant effects of many phenolic compounds, including 3-hydroxypyridine derivatives, are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Anti-Inflammatory Effects and the NF-κB Pathway

Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines. 3-Hydroxypyridine derivatives have been shown to inhibit the activation of the NF-κB pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The journey of this compound from its conceptual beginnings in the early 20th century to its current status as a valuable scaffold in drug discovery is a compelling narrative of chemical innovation. The pioneering work of early chemists in understanding the reactivity of pyridine and its N-oxide laid the groundwork for the development of a vast array of derivatives with significant therapeutic potential. The elucidation of the signaling pathways through which these compounds exert their antioxidant and anti-inflammatory effects continues to provide a rational basis for the design of new and improved therapeutic agents. As research in this area progresses, the legacy of this compound is set to expand, promising new solutions to pressing medical challenges.

References

- 1. Recent japanese work on the chemistry of pyridine 1-oxide and related compounds (1953) | Eiji. Ochiai | 545 Citations [scispace.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Theoretical Reactivity of 3-Hydroxypyridine 1-Oxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique electronic properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the theoretical aspects of its reactivity, drawing upon computational studies of pyridine N-oxides and related substituted systems. The document outlines key reaction pathways, predicted reactivity patterns, and detailed experimental protocols for the investigation of its chemical behavior. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this compound and its derivatives.

Introduction

Pyridine N-oxides are a versatile class of compounds known for their enhanced reactivity compared to their parent pyridines, acting as both nucleophiles and electrophiles. The introduction of a hydroxyl group at the 3-position of the pyridine N-oxide scaffold introduces further complexity and modulates its electronic landscape. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its electronic effects—a combination of inductive electron withdrawal and mesomeric electron donation—influence the reactivity of the entire molecule. Understanding the theoretical underpinnings of this compound's reactivity is crucial for designing novel synthetic routes and developing new molecular entities with desired pharmacological properties.

Theoretical Framework and Computational Methods

The reactivity of this compound can be rationalized through computational chemistry, primarily using Density Functional Theory (DFT). These methods allow for the calculation of various molecular properties that correlate with reactivity.

Key Computational Descriptors:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Activation Energy (Ea) and Reaction Enthalpy (ΔH): Calculation of the energy barriers (activation energies) and overall energy changes (reaction enthalpies) for potential reaction pathways allows for the prediction of reaction feasibility and selectivity.

A common computational approach for studying such systems is the use of DFT with a hybrid functional like B3LYP and a suitable basis set such as 6-311++G(d,p), often in conjunction with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[1]

Predicted Reactivity of this compound

Based on the general reactivity of pyridine N-oxides and the electronic influence of the 3-hydroxyl group, several key reaction types can be predicted for this compound.[2][3]

Tautomerism

While 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers, 3-hydroxypyridine derivatives do not have a stable keto tautomer. However, the N-oxide functionality introduces the possibility of tautomerism involving the oxygen atom of the N-oxide. Computational studies on related hydroxypyridine N-oxides can help elucidate the relative stabilities of these tautomeric forms.

Electrophilic Attack

The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, due to the contribution of resonance structures that place a negative charge on these carbons. The 3-hydroxyl group, being an ortho-, para-director, will further influence the regioselectivity of such reactions.

Nucleophilic Attack

Pyridine N-oxides can undergo nucleophilic substitution, often after activation of the N-oxide oxygen with an electrophile. This makes the 2- and 4-positions susceptible to attack by nucleophiles.

1,3-Dipolar Cycloaddition Reactions

Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to form five-membered heterocyclic rings.[4] The regioselectivity of these reactions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.[4]

Reactions at the N-Oxide Group

The oxygen of the N-oxide is nucleophilic and can react with electrophiles. Deoxygenation of the N-oxide to the corresponding pyridine is a common transformation that can be achieved with various reducing agents.

Quantitative Data Summary

While specific computational data for this compound is limited in the literature, the following tables summarize expected trends and data from closely related compounds to guide experimental design.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Predicted Value/Trend for this compound | Implication for Reactivity |

| HOMO Energy | Relatively high (compared to pyridine) | Good nucleophilicity |

| LUMO Energy | Relatively low (compared to pyridine) | Good electrophilicity |

| HOMO-LUMO Gap | Smaller than pyridine | Higher reactivity than pyridine |

| Dipole Moment | High | Polar nature, influences solubility and interactions |

Table 2: Predicted Regioselectivity for Key Reactions

| Reaction Type | Predicted Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution | Substitution at C2, C4, and C6 | Activation by N-oxide and directing effect of OH group |

| Nucleophilic Aromatic Substitution | Substitution at C2 and C4 (after O-activation) | Electronic activation by the N-oxide group |

| 1,3-Dipolar Cycloaddition | Regioisomers dependent on dipolarophile electronics | Governed by FMO coefficients and energies |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the theoretical predictions of this compound reactivity.

General Protocol for N-Oxidation of 3-Hydroxypyridine

Objective: To synthesize this compound from 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve 3-hydroxypyridine in a suitable solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring. The reaction is typically exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product using NMR and mass spectrometry.[6]

Protocol for Kinetic Studies of Reactions using UV-Vis Spectroscopy

Objective: To determine the rate law and rate constant for a reaction of this compound with an electrophile or nucleophile.

Apparatus:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Syringes for rapid mixing (or a stopped-flow apparatus for fast reactions)

Procedure:

-

Prepare stock solutions of this compound and the reactant of known concentrations in a suitable solvent that does not absorb in the spectral region of interest.

-

Determine the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.

-

Set the spectrophotometer to kinetics mode, monitoring the absorbance at λmax over time.

-

Equilibrate the reactant solutions to the desired temperature.

-

Rapidly mix the solutions in the cuvette and immediately start data acquisition.

-

Record the absorbance as a function of time until the reaction is complete.

-

Analyze the data by plotting absorbance vs. time, ln(absorbance) vs. time, and 1/absorbance vs. time to determine the order of the reaction with respect to the monitored species.[7]

-

Repeat the experiment with different initial concentrations of the reactants to determine the overall rate law and the rate constant.[8]

Protocol for Monitoring Reactions by NMR Spectroscopy

Objective: To identify reaction intermediates and products and to follow the reaction progress.

Apparatus:

-

NMR Spectrometer

-

NMR tubes

Procedure:

-

Prepare a solution of this compound in a deuterated solvent in an NMR tube.

-

Acquire a baseline ¹H NMR spectrum of the starting material.

-

Add a known amount of the reactant to the NMR tube.

-

Acquire NMR spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[1]

-

Integrate the signals to determine the relative concentrations of reactants and products over time.

-

For structural elucidation of products, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed on the final reaction mixture.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the study of this compound reactivity.

Conclusion

The theoretical study of this compound reactivity provides a powerful framework for understanding and predicting its chemical behavior. By leveraging computational methods, researchers can gain valuable insights into its electronic structure, reaction mechanisms, and selectivity. This knowledge is instrumental in the rational design of synthetic strategies and the development of novel molecules with potential applications in pharmacology and materials science. The experimental protocols outlined in this guide offer a practical approach to validating these theoretical predictions and further exploring the rich chemistry of this versatile heterocyclic compound.

References

3-Hydroxypyridine 1-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxypyridine 1-oxide, a heterocyclic compound of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and key applications, serving as a valuable resource for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Name Type | Name |

| Systematic Name | This compound |

| IUPAC Name | Pyridin-3-ol 1-oxide |

| Common Synonyms | 3-Hydroxypyridine N-oxide |

| 3-Pyridinol N-oxide[1] | |

| 3-Pyridinol, 1-oxide | |

| 1-Oxidopyridin-1-ium-3-ol | |

| 3-Hydroxypyridin-1-ium-1-olate | |

| 3-Hydroxy pyridine-N-acid | |

| HydroxypyridineNoxide | |

| CAS Registry Number | 6602-28-4 |

| EC Number | 229-545-4 |

| PubChem CID | 23069 |

| Beilstein Registry Number | 107683 |

| MDL Number | MFCD00006200 |

Physicochemical and Spectral Data